molecular formula C21H32ClN5O3 B1654145 BMS 442606 hydrochloride CAS No. 2108875-94-9

BMS 442606 hydrochloride

Cat. No.: B1654145
CAS No.: 2108875-94-9
M. Wt: 438.0 g/mol
InChI Key: QQVBLEXAVSAUDT-GMUIIQOCSA-N
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Description

(S)-6-Hydroxybuspirone hydrochloride is a chemical compound known for its role as a major active metabolite of buspirone, a medication primarily used to treat anxiety disorders. This compound is a partial agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The (S)-enantiomer of 6-hydroxybuspirone is particularly noted for its slower clearance from the bloodstream compared to its ®-enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Hydroxybuspirone hydrochloride typically involves the hydroxylation of buspirone. The process begins with the preparation of buspirone, followed by selective hydroxylation at the 6-position. This can be achieved using various oxidizing agents under controlled conditions to ensure the formation of the desired (S)-enantiomer. The reaction conditions often involve the use of solvents like dichloromethane or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of (S)-6-Hydroxybuspirone hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Hydroxybuspirone hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert it back to buspirone or other related compounds.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinone derivatives, while substitution reactions can yield a variety of functionalized buspirone analogs .

Scientific Research Applications

(S)-6-Hydroxybuspirone hydrochloride has several scientific research applications:

Mechanism of Action

(S)-6-Hydroxybuspirone hydrochloride exerts its effects primarily through partial agonism of the 5-HT1A receptor. This receptor is involved in the modulation of serotonin levels in the brain, which affects mood and anxiety. The compound binds to the receptor, activating it to a lesser extent than serotonin, leading to anxiolytic effects without significant sedation. The slower clearance of the (S)-enantiomer from the bloodstream results in a prolonged duration of action .

Comparison with Similar Compounds

Similar Compounds

    Buspirone: The parent compound, used as an anxiolytic medication.

    ®-6-Hydroxybuspirone: The ®-enantiomer, which has higher affinity and selectivity for the 5-HT1A receptor but is cleared more rapidly from the bloodstream.

    8-Hydroxybuspirone: Another hydroxylated metabolite with different pharmacological properties.

Uniqueness

(S)-6-Hydroxybuspirone hydrochloride is unique due to its specific enantiomeric form, which results in slower clearance and a different pharmacokinetic profile compared to its ®-enantiomer. This makes it particularly useful in research settings where prolonged receptor activation is desired .

Properties

CAS No.

2108875-94-9

Molecular Formula

C21H32ClN5O3

Molecular Weight

438.0 g/mol

IUPAC Name

(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m1./s1

InChI Key

QQVBLEXAVSAUDT-GMUIIQOCSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Isomeric SMILES

C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Origin of Product

United States

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